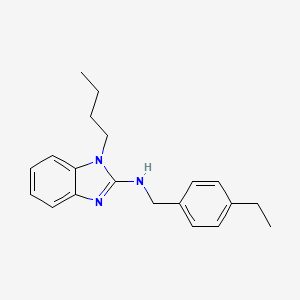![molecular formula C22H23NO2 B11570235 cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11570235.png)
cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone is a complex organic compound that features a cyclopropyl group, an indole core, and a methanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone typically involves multiple steps, starting from readily available precursorsThe final step often includes the attachment of the methanone group through acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the methanone group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl{1-[3-(4-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone: Similar structure with a methoxy group instead of a methyl group.
Cyclopropyl{1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methanone: Contains a chlorine atom in place of the methyl group.
Cyclopropyl{1-[3-(4-fluorophenoxy)propyl]-1H-indol-3-yl}methanone: Features a fluorine atom instead of the methyl group.
Uniqueness
Cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the indole core provides a versatile scaffold for various interactions .
Properties
Molecular Formula |
C22H23NO2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
cyclopropyl-[1-[3-(4-methylphenoxy)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C22H23NO2/c1-16-7-11-18(12-8-16)25-14-4-13-23-15-20(22(24)17-9-10-17)19-5-2-3-6-21(19)23/h2-3,5-8,11-12,15,17H,4,9-10,13-14H2,1H3 |
InChI Key |
KPSLPBKWJBBHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B11570152.png)
![4-(4-bromophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11570155.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide](/img/structure/B11570160.png)
![7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11570165.png)
![N-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11570171.png)
![Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11570172.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B11570185.png)
![3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11570187.png)
![(6E)-6-[3-[(E)-2-(2-chlorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11570192.png)

![7-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11570200.png)

![(3E)-3-[(7-ethyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11570221.png)
